![molecular formula C23H23IN4O5S2 B2486919 Ethyl 4-((4-((4-(4-iodophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-20-1](/img/structure/B2486919.png)
Ethyl 4-((4-((4-(4-iodophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . They contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
Thiazole compounds can be synthesized with variable substituents as target structures, and their biological activities can be evaluated . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . They can neutralize harmful free radicals in the body, potentially preventing or delaying some types of cell damage.
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have shown analgesic (pain-relieving) and anti-inflammatory properties . They could potentially be used in the development of new pain relief and anti-inflammatory drugs.
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . They could potentially be used in the development of new antiviral drugs.
Diuretic Activity
Thiazole derivatives have shown diuretic properties . They could potentially be used in the treatment of conditions like hypertension and edema where reducing excess fluid in the body is beneficial.
Anticonvulsant Activity
Thiazole derivatives have demonstrated anticonvulsant properties . They could potentially be used in the development of new treatments for conditions like epilepsy.
Neuroprotective Activity
Thiazole derivatives have shown neuroprotective properties . They could potentially be used in the development of new treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antitumor or Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor or cytotoxic properties . They could potentially be used in the development of new cancer treatments.
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of “Ethyl 4-((4-((4-(4-iodophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate” would depend on its exact structure and functional groups.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could affect the compound’s absorption and distribution in the body.
Future Directions
properties
IUPAC Name |
ethyl 4-[4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23IN4O5S2/c1-2-33-23(30)27-11-13-28(14-12-27)35(31,32)19-9-5-17(6-10-19)21(29)26-22-25-20(15-34-22)16-3-7-18(24)8-4-16/h3-10,15H,2,11-14H2,1H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANNTBHSGXSTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23IN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-((4-(4-iodophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate |
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